

# Comparative Efficacy of NS-2359: A Triple Reuptake Inhibitor for ADHD

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of **NS-2359** (also known as GSK-372475), a triple reuptake inhibitor (TRI), with other therapeutic alternatives for Attention-Deficit/Hyperactivity Disorder (ADHD), particularly the inattentive subtype. **NS-2359** was under development for the treatment of ADHD and depression but was ultimately discontinued. This document compiles available preclinical and clinical data to offer a retrospective comparison with established ADHD medications.

# **Executive Summary**

NS-2359 is a potent, orally active triple reuptake inhibitor that blocks the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) with approximately equipotent inhibition of all three transporters.[1] While preclinical data on its specific binding affinities (Ki) and inhibitory concentrations (IC50) are not publicly available, its mechanism of action positions it among other TRIs like tesofensine. A Phase II clinical trial in adults with ADHD showed that while NS-2359 did not demonstrate a significant overall improvement compared to placebo, it did show a modest and statistically significant effect in the predominantly inattentive subtype of ADHD.[2] This guide compares NS-2359 with another TRI, tesofensine, and two established ADHD treatments, atomoxetine (a selective norepinephrine reuptake inhibitor) and methylphenidate (a dopamine and norepinephrine reuptake inhibitor).

## **Data Presentation: Preclinical and Clinical Efficacy**



The following tables summarize the available quantitative data for **NS-2359** and its comparators.

Table 1: Preclinical Monoamine Transporter Inhibition Data

| Compound                      | Dopamine<br>Transporter (DAT)                                         | Norepinephrine<br>Transporter (NET) | Serotonin<br>Transporter (SERT) |
|-------------------------------|-----------------------------------------------------------------------|-------------------------------------|---------------------------------|
| NS-2359 (GSK-<br>372475)      | Data not publicly available (described as "approximately equipotent") | Data not publicly<br>available      | Data not publicly<br>available  |
| Tesofensine                   | IC50: 8.0 nM                                                          | IC50: 3.2 nM                        | IC50: 11.0 nM                   |
| Atomoxetine                   | Ki: 177 nM                                                            | Ki: 4.5 nM                          | Ki: 22 nM                       |
| Methylphenidate (d-<br>threo) | IC50: 33 nM                                                           | IC50: 244 nM                        | IC50: >50,000 nM                |

Table 2: Clinical Efficacy in Adults with Inattentive ADHD



| Drug                                                                 | Study Design                                                                             | Key Findings in Inattentive<br>ADHD                                                                                              |
|----------------------------------------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| NS-2359                                                              | 8-week, randomized, double-<br>blind, placebo-controlled<br>Phase II trial (NCT00467428) | Responder Rate: 41% in the inattentive subtype vs. 7% for placebo (p < 0.01). No significant overall effect on ADHD symptoms.[2] |
| Atomoxetine                                                          | Meta-analysis of 13 RCTs                                                                 | Superior efficacy over placebo<br>for inattentive symptoms<br>(Standardized Mean Difference<br>= -0.42).[3]                      |
| Narrative review of placebo-<br>Methylphenidate<br>controlled trials |                                                                                          | Moderately effective against core ADHD symptoms, including inattention (Standardized Mean Difference = 0.49).[4]                 |

# Experimental Protocols NS-2359 Phase II Clinical Trial for Adult ADHD (NCT00467428)

Objective: To investigate the efficacy, safety, and cognitive function of **NS-2359** in adults with a DSM-IV diagnosis of ADHD.

Study Design: A multi-centre, double-blind, randomized, placebo-controlled, parallel-group study.

Participants: 126 adults (18-55 years) diagnosed with ADHD. Participants were randomized to receive either **NS-2359** (n=63) or a placebo (n=63).

#### Intervention:

• Treatment Group: 0.5 mg NS-2359 administered orally once daily for 8 weeks.



Control Group: Placebo administered orally once daily for 8 weeks.

Primary Outcome Measure: Reduction in the investigator-rated ADHD Rating Scale (ADHD-RS) total score from baseline to the end of the 8-week treatment period.

#### Secondary Outcome Measures:

- Patient-rated ADHD-RS
- Conners' Adult ADHD Rating Scale (CAARS)
- Brown Adult ADHD Scale
- Clinical Global Impression-Improvement (CGI-I) scale
- Computerized neuropsychological evaluation to assess cognitive function (e.g., attention, episodic memory, working memory).

#### Key Results:

- Primary Outcome: No significant difference was observed between the NS-2359 and placebo groups in the reduction of the total ADHD-RS score for the overall study population (7.8 vs. 6.4; p < 0.45).[2]</li>
- Subgroup Analysis (Inattentive Subtype): A significantly higher proportion of responders (defined as a 30% or more reduction in ADHD-RS score) was found in the **NS-2359** group compared to the placebo group (41% vs. 7%; p < 0.01).[2]
- Cognitive Function: NS-2359 showed improvements in composite scores for attention, episodic memory, and working memory.
- Safety: The most commonly reported side effects were insomnia, headaches, and loss of appetite. No serious adverse events were reported.

# **Mandatory Visualization**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NS-2359 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. The efficacy of atomoxetine in treating adult attention deficit hyperactivity disorder (ADHD): A meta-analysis of controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylphenidate for attention-deficit/hyperactivity disorder in adults: a narrative review -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of NS-2359: A Triple Reuptake Inhibitor for ADHD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609651#cross-study-comparison-of-ns-2359-efficacy-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com